molecular formula C13H20N2S B7996438 2-[(4-Ethylpiperazino)methyl]thiophenol

2-[(4-Ethylpiperazino)methyl]thiophenol

Cat. No.: B7996438
M. Wt: 236.38 g/mol
InChI Key: UGWYSMVXZKSMLD-UHFFFAOYSA-N
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Description

2-[(4-Ethylpiperazino)methyl]thiophenol is a chemical compound with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol It is a thiophenol derivative, which means it contains a thiol group (-SH) attached to a benzene ring The compound also features a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[(4-Ethylpiperazino)methyl]thiophenol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-[(4-Ethylpiperazino)methyl]thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Ethylpiperazino)methyl]thiophenol involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in redox regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, which lacks the piperazine and ethyl groups.

    4-[(4-Methylpiperazino)methyl]thiophenol: Similar structure but with a methyl group instead of an ethyl group.

    2-[(4-Ethylpiperazino)methyl]benzenethiol: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

2-[(4-Ethylpiperazino)methyl]thiophenol is unique due to the presence of both the thiophene ring and the ethyl-substituted piperazine ring.

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWYSMVXZKSMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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